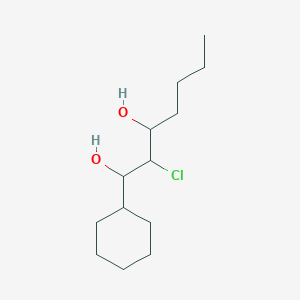![molecular formula C25H39ClSSn B14335416 {[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane CAS No. 110234-10-1](/img/structure/B14335416.png)
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three cyclohexyl groups and a sulfanyl group attached to a 4-chlorophenylmethyl moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane typically involves the reaction of tricyclohexyltin chloride with 4-chlorobenzyl mercaptan under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted organotin compounds.
科学的研究の応用
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of {[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The sulfanyl group and the organotin moiety play crucial roles in its activity, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- {[(4-Chlorophenyl)methyl]sulfanyl}(triphenyl)stannane
- {[(4-Chlorophenyl)methyl]sulfanyl}(tributyl)stannane
- {[(4-Chlorophenyl)methyl]sulfanyl}(trimethyl)stannane
Uniqueness
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane is unique due to its specific combination of a tricyclohexyl group and a 4-chlorophenylmethyl sulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
110234-10-1 |
|---|---|
分子式 |
C25H39ClSSn |
分子量 |
525.8 g/mol |
IUPAC名 |
(4-chlorophenyl)methylsulfanyl-tricyclohexylstannane |
InChI |
InChI=1S/C7H7ClS.3C6H11.Sn/c8-7-3-1-6(5-9)2-4-7;3*1-2-4-6-5-3-1;/h1-4,9H,5H2;3*1H,2-6H2;/q;;;;+1/p-1 |
InChIキー |
CLSCZGAEHKDYFA-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)SCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


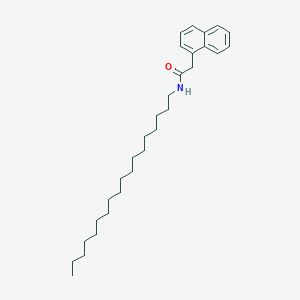
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
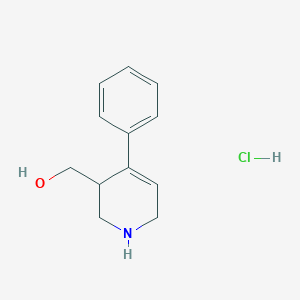
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
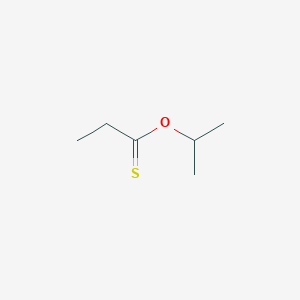
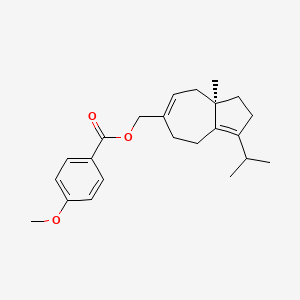
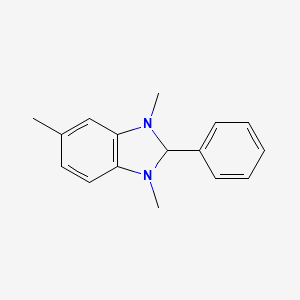
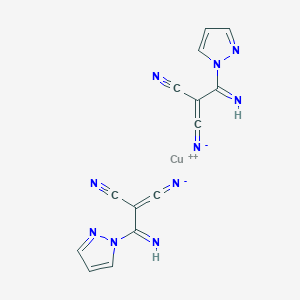
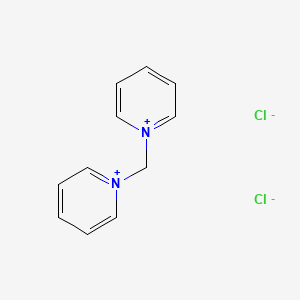

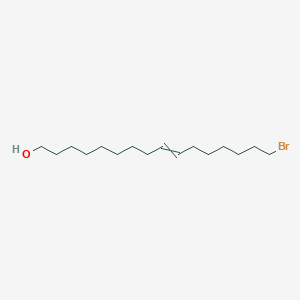

![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
